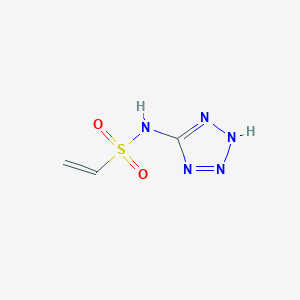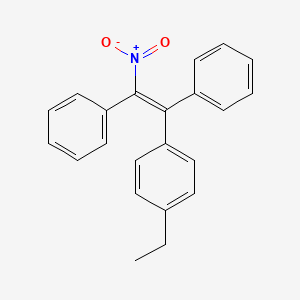
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is an organic compound characterized by its unique structure, which includes two phenyl groups, a p-ethylphenyl group, and a nitroethene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene typically involves the reaction of benzaldehyde derivatives with nitroalkenes under basic conditions. One common method is the Knoevenagel condensation, where benzaldehyde and nitroethane are reacted in the presence of a base such as piperidine or pyridine. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives such as nitrobenzene.
Reduction: Amines such as aniline.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of (E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular processes and pathways. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
1,2-Diphenyl-2-nitroethene: Lacks the p-ethylphenyl group, resulting in different chemical and biological properties.
1,2-Diphenyl-1-(p-methylphenyl)-2-nitroethene: Contains a p-methylphenyl group instead of a p-ethylphenyl group, leading to variations in reactivity and applications.
Uniqueness
(E)-1,2-Diphenyl-1-(p-ethylphenyl)-2-nitroethene is unique due to the presence of the p-ethylphenyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
CAS番号 |
22393-64-2 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC名 |
1-ethyl-4-[(E)-2-nitro-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-19(16-14-17)21(18-9-5-3-6-10-18)22(23(24)25)20-11-7-4-8-12-20/h3-16H,2H2,1H3/b22-21+ |
InChIキー |
LJJUWMIOBZJDPG-QURGRASLSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3 |
正規SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




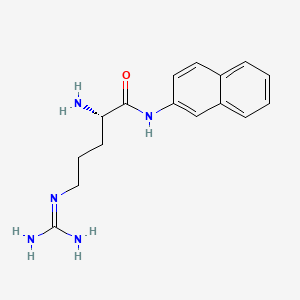
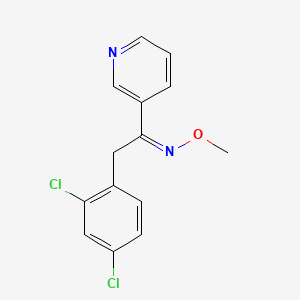
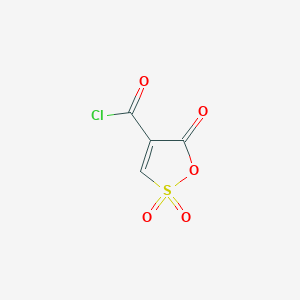
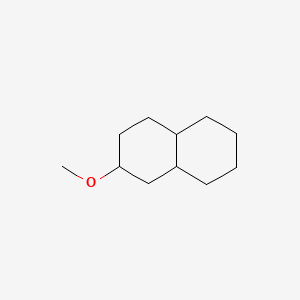
![Isoindolo[2,1-f]phenanthridin-10(14bH)-one](/img/structure/B13808458.png)
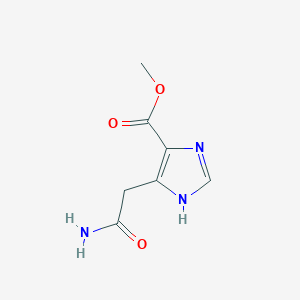
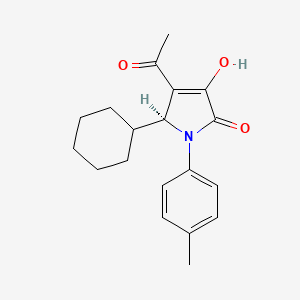
![9-Benzyl-1,3-dimethyl-7,7-bis(3-methylbut-2-enyl)purino[7,8-a]pyrimidine-2,4,6,8-tetrone](/img/structure/B13808473.png)
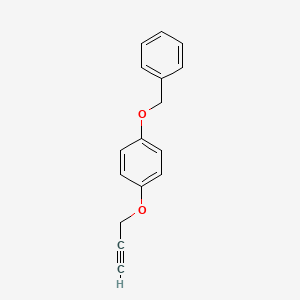
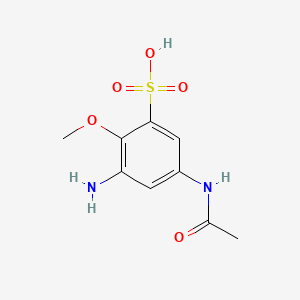
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
